2-Amino-6-methoxybenzoic acid hydrobromide
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Overview
Description
2-Amino-6-methoxybenzoic acid hydrobromide is an organic compound with the molecular formula C8H10BrNO3. It is a derivative of 2-amino-6-methoxybenzoic acid, where the hydrobromide salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxybenzoic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-6-methoxybenzoic acid.
Reaction with Hydrobromic Acid: The 2-amino-6-methoxybenzoic acid is reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxybenzoic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
2-Amino-6-methoxybenzoic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxybenzoic acid hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It may modulate pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar in structure but with a different position of the methoxy group.
2-Amino-6-methylbenzoic acid: Similar but with a methyl group instead of a methoxy group.
2-Amino-4-methoxybenzothiazole: Contains a benzothiazole ring instead of a benzoic acid moiety.
Uniqueness
2-Amino-6-methoxybenzoic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which enhances its solubility and stability compared to its analogs .
Properties
CAS No. |
136247-97-7 |
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Molecular Formula |
C8H10BrNO3 |
Molecular Weight |
248.07 g/mol |
IUPAC Name |
2-amino-6-methoxybenzoic acid;hydrobromide |
InChI |
InChI=1S/C8H9NO3.BrH/c1-12-6-4-2-3-5(9)7(6)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
SMBCFGJVVPWORV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)N.Br |
Origin of Product |
United States |
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